
PBD dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PBD dimers are a class of antitumor antibiotics. They selectively combine with the 5’-purine-guanine-purine sequence DNA minor groove, and form a covalent bond with the exocyclic amino group of the guanine base to exert their biological activity . They are being used in next-generation antibody drug conjugates (ADCs) for their high potency and targeted action. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors .
Synthesis Analysis
PBD dimers have been synthesized via intermediate 19 for use in antibody–drug conjugates (ADCs). They lack a cleavable trigger in the linker and consist of a maleimide for cysteine antibody conjugation, a hydrophilic spacer, and either an alkyne, triazole, or piperazine link to the PBD .
Molecular Structure Analysis
PBD dimers bind to specially configured guanidine residues on different positions of the dsDNA helix . After insertion in the minor groove, an aminal bond is formed through the nucleophilic attack of the N2 of a guanine base at the electrophilic C11 position of PBD .
Chemical Reactions Analysis
PBD dimers are DNA crosslinkers or alkylators. Upon ADC internalization and lysosomal processing, PBD-dimer payloads are released in the cytosol, then diffuse through the nuclear membrane and bind in the minor groove of DNA .
Physical And Chemical Properties Analysis
The relatively low clogD for this agent facilitated higher drug-to-antibody ratio (DAR) conjugation without the need for antibody engineering or functionalization of the drug .
Wissenschaftliche Forschungsanwendungen
DNA Cross-linking Properties : PBD dimers are synthetic agents that selectively cross-link DNA in the minor groove, particularly targeting guanine bases. The dimer SJG-136, which is undergoing clinical trials, has been shown to form different types of adducts on DNA and demonstrates potential for targeting specific DNA sequences (Rahman, James, & Thurston, 2011).
Antitumor Agents : PBD dimers, including SJG-136, are being developed as antitumor agents. Their ability to form non-distorting, cytotoxic DNA interstrand cross-links makes them promising candidates for cancer therapy (Hartley, 2011).
Enhancement of Potency : Studies have shown that manipulating the lipophilicity of PBD dimers can affect their in vitro and in vivo activity, suggesting ways to potentiate these molecules for better therapeutic outcomes (Cailleau et al., 2019).
Use in Antibody-Drug Conjugates (ADCs) : PBD dimers are being used as warheads in ADCs for cancer therapy. Their ability to create highly cytotoxic DNA cross-links makes them suitable for targeting cancer cells while minimizing harm to healthy cells (Hartley, 2020).
Noncross-Linking PBD Dimers : Research has also been done on noncross-linking PBD dimers, which still exhibit significant DNA binding affinity and cytotoxicity, indicating their potential in cancer treatment (Kamal et al., 2002).
Antibacterial Activity : Certain PBD dimers have been shown to possess bactericidal activity against a range of Gram-positive bacteria, presenting a new avenue for developing antibacterial agents (Rahman et al., 2012).
Mechanism of Action : PBD dimers like SJG-136 have been studied for their mechanism of action, which includes transcription factor inhibition, thereby affecting gene expression critical for cancer cell survival and proliferation (Mantaj, Jackson, Thurston, & Rahman, 2017).
Safety And Hazards
Zukünftige Richtungen
ADC Therapeutics is advancing next-generation antibody drug conjugates (ADCs) with highly potent and targeted pyrrolobenzodiazepine (PBD) dimer technology. These proprietary PBD-based ADCs are expected to provide a novel way to treat hematologic cancers and solid tumors . Further investigations of low-potency PBD dimers in ADCs that target hematologic and solid tumors are warranted .
Eigenschaften
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPLUKQNWNZAV-CONSDPRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PBD dimer | |
CAS RN |
1222490-34-7 |
Source


|
| Record name | SGD-1882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGD-1882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




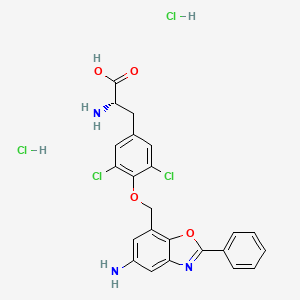

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)

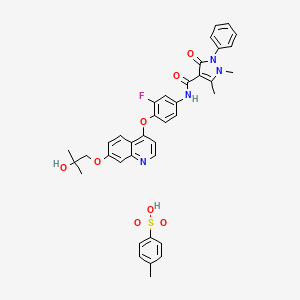
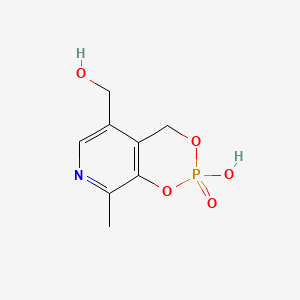
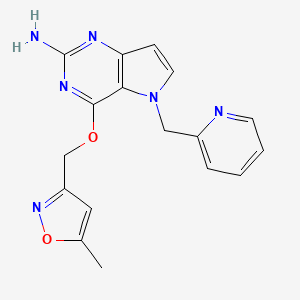
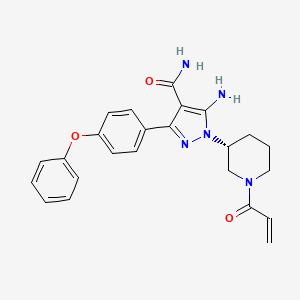
![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)